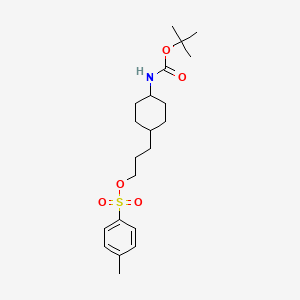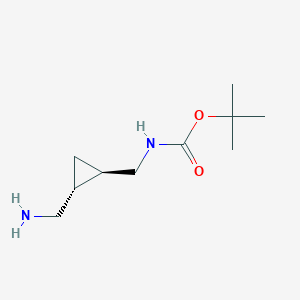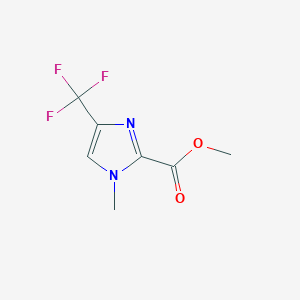
Methyl 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and an amine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Esterification: The carboxylate group is introduced through an esterification reaction, typically using methanol and a suitable acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, Methyl 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its trifluoromethyl group can improve the pharmacokinetic properties of drug candidates, such as increased metabolic stability and enhanced membrane permeability.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials. Its chemical properties make it suitable for the synthesis of pesticides, herbicides, and advanced materials with specific functionalities.
Mécanisme D'action
The mechanism of action of Methyl 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, modulating their activity and leading to desired biological effects. The imidazole ring can participate in hydrogen bonding and π-π interactions, further contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 1-methyl-4-(trifluoromethyl)-1H-pyrazole-2-carboxylate
- Methyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-2-carboxylate
- Methyl 1-methyl-4-(trifluoromethyl)-1H-thiazole-2-carboxylate
Uniqueness
Methyl 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate is unique due to its imidazole ring, which provides distinct electronic and steric properties compared to other heterocycles. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound in various research and industrial applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C7H7F3N2O2 |
|---|---|
Poids moléculaire |
208.14 g/mol |
Nom IUPAC |
methyl 1-methyl-4-(trifluoromethyl)imidazole-2-carboxylate |
InChI |
InChI=1S/C7H7F3N2O2/c1-12-3-4(7(8,9)10)11-5(12)6(13)14-2/h3H,1-2H3 |
Clé InChI |
XKDYNKBDLKCBSP-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=C1C(=O)OC)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 2,6-diazaspiro[3.6]decane-6-carboxylate](/img/structure/B12949069.png)
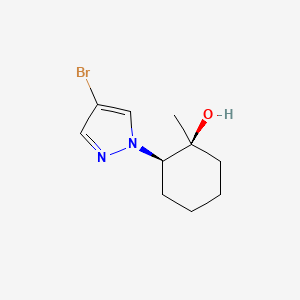
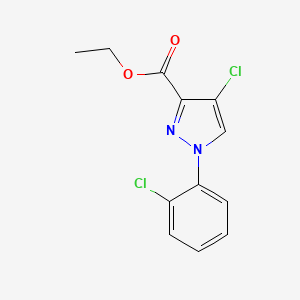
![2,2-Difluoro-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindole](/img/structure/B12949081.png)
![2-Bromo-8-(3,5-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12949098.png)
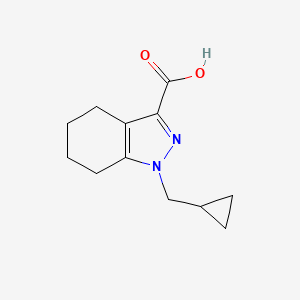
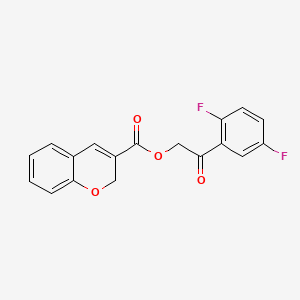
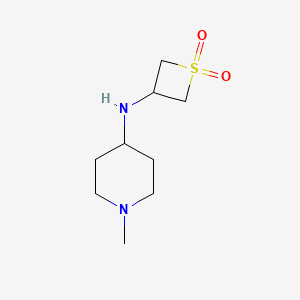

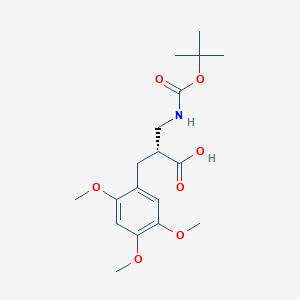
![1-Bromo-3-chlorodibenzo[b,d]furan-4-ol](/img/structure/B12949140.png)
